molecular formula C7H8ClN5O B14015064 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-40-4

5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14015064
CAS No.: 30855-40-4
M. Wt: 213.62 g/mol
InChI Key: ITYRSGZBNHBOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Chemical Reactions Analysis

5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s antimicrobial properties are likely due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

30855-40-4

Molecular Formula

C7H8ClN5O

Molecular Weight

213.62 g/mol

IUPAC Name

5-chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C7H8ClN5O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H,11,12)(H,9,10,13)

InChI Key

ITYRSGZBNHBOFB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(NN1)N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.